4-Thiazolecarboxylic acid

Description

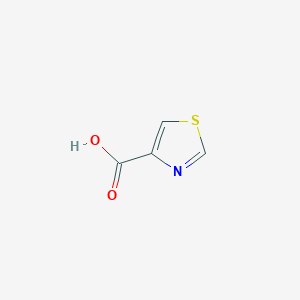

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVYYTRDXNKRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307857 | |

| Record name | Thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-08-8 | |

| Record name | 4-Thiazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1ZOP7MLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Thiazolecarboxylic Acid from 4-Methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-thiazolecarboxylic acid, a valuable building block in medicinal chemistry, starting from 4-methylthiazole (B1212942). The primary transformation involves the oxidation of the methyl group at the 4-position of the thiazole (B1198619) ring to a carboxylic acid. This document details the established methodologies, provides explicit experimental protocols, and presents quantitative data to facilitate the replication and optimization of these procedures in a research and development setting.

Reaction Overview

The conversion of 4-methylthiazole to this compound is an oxidation reaction. The methyl group attached to the heterocyclic aromatic ring is oxidized to a carboxylic acid functional group. This can be achieved using strong oxidizing agents. The general transformation is depicted below:

Figure 1: General Reaction Scheme

Caption: Oxidation of 4-methylthiazole to this compound.

Two primary methods for this oxidation are well-documented: oxidation using nitric acid and oxidation with potassium permanganate (B83412). While other methods like catalytic vapor-phase oxidation exist for similar compounds, they often require specialized equipment.[1] This guide will focus on the more common laboratory-scale solution-phase methods.

Synthesis Methodologies and Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from 4-methylthiazole.

This protocol is adapted from a procedure described in a US Patent, which details the oxidation of an intermediate, 4-chloromethylthiazole, after its initial hydrolysis.[2] The principle of oxidizing the alkyl group with nitric acid in the presence of sulfuric acid is directly applicable.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine 4-methylthiazole with concentrated sulfuric acid and water.

-

Reflux: Heat the mixture to reflux for approximately 16 hours. This step might be adapted from the hydrolysis of the chloro-intermediate mentioned in the patent and may serve to protonate the thiazole, making the methyl group more susceptible to oxidation.

-

Addition of Oxidant: Cool the reaction mixture and then carefully add concentrated nitric acid.

-

Oxidation: Heat the resulting solution to approximately 85°C and maintain this temperature for 16 hours. The reaction should be monitored for the disappearance of the starting material.

-

Work-up: After cooling, concentrate the reaction mixture in vacuo to dryness.

-

Purification: Dissolve the resulting residue in water. Adjust the pH of the aqueous solution to approximately 2 by the careful addition of concentrated ammonium (B1175870) hydroxide.[2]

-

Isolation: Cool the solution at 5°C for 48 hours to allow for the precipitation of the product.[2]

-

Final Product: Collect the solid product by filtration, wash with small portions of cold water, and dry to yield this compound.

Potassium permanganate is a powerful and common oxidizing agent for converting alkyl side-chains on aromatic rings to carboxylic acids.[3][4] The reaction is typically performed in a basic aqueous solution, followed by acidification to yield the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-methylthiazole in water, add a stoichiometric excess of potassium permanganate (KMnO₄). The reaction is often carried out under basic conditions, which can be achieved by adding a base like sodium hydroxide.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.[4] The reaction time can vary significantly depending on the scale and exact conditions.

-

Quenching and Filtration: Once the reaction is complete (as indicated by TLC or the permanent disappearance of the purple color), cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate. The filter cake should be washed with water to recover any adsorbed product.

-

Acidification: Combine the filtrate and the aqueous washings. Cool the solution in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl or H₂SO₄) until the pH is acidic (typically pH 2-3).

-

Precipitation and Isolation: The this compound product, being less soluble in acidic water, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to obtain a product of high purity.

Data Presentation

The following table summarizes the key quantitative parameters for the described synthesis methods. Note that specific yields for the direct oxidation of 4-methylthiazole are not explicitly detailed in the provided search results and are based on typical outcomes for analogous reactions.

| Parameter | Method 1: Nitric Acid Oxidation | Method 2: Potassium Permanganate Oxidation |

| Starting Material | 4-Methylthiazole | 4-Methylthiazole |

| Oxidizing Agent | Concentrated Nitric Acid | Potassium Permanganate (KMnO₄) |

| Solvent/Medium | Sulfuric Acid / Water | Water (typically under basic conditions) |

| Reaction Temperature | ~85°C[2] | Reflux Temperature (typically ~100°C) |

| Reaction Time | 16 hours[2] | Variable (typically several hours) |

| Product Isolation | pH adjustment and precipitation[2] | Filtration followed by acidification and precipitation |

| Typical Yield | Moderate to Good | Moderate to Good |

| Product Purity | Typically requires purification | Recrystallization often required |

| Melting Point | 195-199 °C (lit.)[5] | 195-199 °C (lit.)[5] |

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the synthesis and the general experimental workflow.

Caption: A generalized workflow for the synthesis of this compound.

Caption: The core chemical transformation pathway.

Safety Considerations

-

Strong Oxidizers: Both nitric acid and potassium permanganate are strong oxidizing agents and should be handled with extreme care. They can react violently with organic materials.

-

Corrosive Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Exothermic Reactions: The addition of reagents and the quenching of the reaction can be exothermic. Procedures should be carried out with appropriate cooling and slow, controlled additions.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.

References

- 1. Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 5. 4-チアゾールカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Hantzsch Thistle Synthesis of 4-Thiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Hantzsch thiazole (B1198619) synthesis as it applies to the preparation of 4-thiazolecarboxylic acid, a valuable building block in medicinal chemistry. The synthesis is a two-step process involving the initial formation of ethyl 4-thiazolecarboxylate, followed by its hydrolysis to the target carboxylic acid.

Core Synthesis and Mechanism

The Hantzsch thiazole synthesis is a classic cyclization reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[1] For the synthesis of this compound, the key precursors are ethyl bromopyruvate and thioformamide (B92385). The reaction proceeds through a nucleophilic substitution, followed by cyclization and dehydration to yield the aromatic thiazole ring.

The synthesis of this compound itself is typically achieved through the hydrolysis of its corresponding ethyl ester, which is synthesized via the Hantzsch reaction.

Experimental Protocols

This section details the experimental procedures for the synthesis of ethyl 4-thiazolecarboxylate and its subsequent hydrolysis to this compound.

Synthesis of Ethyl 4-Thiazolecarboxylate

This procedure is adapted from a verified method for the condensation of ethyl bromopyruvate with thioformamide.[2]

Materials:

-

Ethyl bromopyruvate

-

Thioformamide

-

Ether

-

Anhydrous sodium carbonate

-

Dichloromethane

-

Anhydrous potassium carbonate

Procedure:

-

A solution of ethyl bromopyruvate in ether is added dropwise to a stirred suspension of thioformamide in ether at a temperature maintained between 25-30°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The resulting two-phase mixture is treated with an aqueous solution of anhydrous sodium carbonate, keeping the temperature at 25–30°C.

-

The aqueous layer is separated and extracted with dichloromethane.

-

The combined organic extracts are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.

-

The solvent is removed by distillation, and the crude product is purified by recrystallization from hexane to yield ethyl 4-thiazolecarboxylate as off-white needles.[2]

Hydrolysis of Ethyl 4-Thiazolecarboxylate to this compound

This protocol is based on the general procedure for the hydrolysis of thiazole-4-carboxylate esters.[3]

Materials:

-

Ethyl 4-thiazolecarboxylate

-

Aqueous sodium hydroxide (B78521) solution (10% w/v)

-

Hydrochloric acid

-

Ice

Procedure:

-

Ethyl 4-thiazolecarboxylate is suspended in a 10% aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 1 hour.

-

After cooling, the reaction mixture is placed in an ice bath.

-

Hydrochloric acid is added to acidify the solution to a pH of 3, leading to the precipitation of the product.

-

The solid is collected by suction filtration, washed with a small amount of cold water, and dried to yield this compound.[3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of Ethyl 4-Thiazolecarboxylate

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |

| Ethyl bromopyruvate | Thioformamide | Ether | 30 minutes | Ethyl 4-thiazolecarboxylate | 92%[2] |

Table 2: Hydrolysis to this compound

| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |

| Ethyl 4-thiazolecarboxylate | 10% aq. NaOH, then HCl | Water | 1 hour | This compound | 95.6%[3] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Caption: Experimental Workflow for this compound Synthesis.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

Spectroscopic and Spectrometric Characterization of 4-Thiazolecarboxylic Acid: A Technical Guide

Introduction

4-Thiazolecarboxylic acid (CAS No. 3973-08-8), a heterocyclic compound with the molecular formula C₄H₃NO₂S, serves as a crucial building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are presented to aid researchers in obtaining and interpreting high-quality data.

While publicly available, comprehensive spectral data for this compound is limited, this guide also incorporates predicted spectral characteristics based on its chemical structure to provide a foundational understanding.

Data Presentation

The following tables summarize the key spectroscopic and spectrometric data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 - 8.6 | Singlet | 1H | H5 |

| ~9.1 - 9.3 | Singlet | 1H | H2 |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~128 - 130 | C5 |

| ~145 - 147 | C4 |

| ~155 - 157 | C2 |

| ~162 - 164 | -COOH |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~1550 | Medium | C=N stretch (Thiazole ring) |

| ~1400-1450 | Medium | O-H bend (Carboxylic Acid) |

| ~1200-1300 | Strong | C-O stretch (Carboxylic Acid) |

| ~800-900 | Medium | C-H bend (Aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 129.00 | 100 | [M]⁺ (Molecular Ion) |

| 85.01 | - | [M-COOH]⁺ |

| 58.00 | - | [C₂H₂S]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to sample analysis.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The sample may be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., HPLC or GC after derivatization).

-

-

Instrument Parameters (Electron Ionization - EI, for GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

-

Instrument Parameters (Electrospray Ionization - ESI, for LC-MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: As per instrument recommendation.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: m/z 50-500.

-

-

Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic and spectrometric analysis.

4-Thiazolecarboxylic Acid (CAS 3973-08-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Thiazolecarboxylic acid (CAS 3973-08-8), a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document outlines its core physicochemical properties, detailed spectroscopic data, established synthesis protocols, and key applications, particularly in the realm of drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound presents as a white to off-white solid.[1] Its fundamental properties are summarized below, providing essential data for its handling, characterization, and application in various chemical contexts.

Physicochemical Data

The key physicochemical properties of this compound are presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3973-08-8 | |

| Molecular Formula | C₄H₃NO₂S | |

| Molecular Weight | 129.14 g/mol | |

| Melting Point | 195-199 °C (lit.) | |

| Boiling Point | 191 °C | [2] |

| pKa | 3.57 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727). Insoluble in water. | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | (in C₃H₆O): δ: 8.468 (s, 1H, N=C-H), 9.086 (s, 1H, C=C-H)[1] |

| ¹³C NMR | Expected signals for a carboxylic acid carbon (~165-185 ppm), and aromatic carbons in the thiazole (B1198619) ring (~110-160 ppm). Specific data for the compound is not readily available, but spectra for derivatives have been reported.[3][4][5] |

| Infrared (IR) | Characteristic absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch (~1760-1690 cm⁻¹), and C-O stretch (~1320-1210 cm⁻¹).[6] |

Table 2: Spectroscopic Data for this compound

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The following sections provide detailed experimental protocols for two common methods.

Synthesis via Oxidation of 4-Methylthiazole (B1212942)

This method provides a direct route to the target compound through the oxidation of the readily available 4-methylthiazole.

Experimental Protocol:

-

To a 500 mL three-necked flask, add 4-methylthiazole (19.8 g, 0.2 mol) and 200 mL of water.[7]

-

With stirring, add potassium permanganate (B83412) (173.8 g, 1.1 mol) to the mixture.[7]

-

Heat the reaction mixture to 55 °C and maintain this temperature with continuous stirring for 22 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.[7]

-

Wash the filter cake with hot water (at 50 °C).[7]

-

Combine the filtrates and adjust the pH to 3 with dilute hydrochloric acid. This will cause the product to precipitate as a solid.[7]

-

Filter the solid, wash with a small amount of water, and dry to yield this compound.[7] The reported yield is 18.1 g (70.2%), with a melting point of 196-198 °C.[7]

Figure 1: Synthesis of this compound via oxidation.

Multi-step Synthesis from L-Cysteine Hydrochloride and Formaldehyde (B43269)

This pathway involves a sequence of reactions starting from readily available and inexpensive starting materials.

Experimental Protocol:

Step 1: Condensation to form Thiazolidine-4-carboxylic acid

-

In a 150 mL single-necked flask, dissolve L-cysteine hydrochloride (25.0 g, 0.14 mol) in 20 mL of water and stir at room temperature for 5 minutes until the solution is clear.[1]

-

Add 37-40% formaldehyde solution (14.0 mL, 0.168 mol) and continue to react at room temperature for 8 hours.[1]

-

Add pyridine (B92270) (13 mL, 0.16 mol) to the solution to induce the precipitation of a white solid.[1]

-

Cool the mixture, filter the solid, and recrystallize from a water/ethanol (1:1 by volume) solution. Dry the crystals to obtain thiazolidine-4-carboxylic acid.[1]

Step 2: Esterification to Methyl thiazolidine-4-carboxylate

Detailed experimental conditions for this step are not fully described in the provided sources but would typically involve reaction with methanol in the presence of an acid catalyst.

Step 3: Oxidation to Methyl thiazole-4-carboxylate

-

In a 250 mL four-necked flask, combine methyl thiazolidine-4-carboxylate (3.0 g, 0.02 mol), acetonitrile (B52724) (185 mL), and activated manganese dioxide (40 g, 0.46 mol). The MnO₂ should be activated by heating at 300°C for 500 minutes prior to use.[1]

-

Stir the reaction mixture at 80°C for 72 hours.[1]

-

After cooling, filter the reaction mixture and remove the solvent from the filtrate by distillation under reduced pressure to yield methyl thiazole-4-carboxylate.[1]

Step 4: Hydrolysis to this compound

-

In a 100 mL three-necked flask, combine methyl thiazole-4-carboxylate (2.0 g, 0.014 mol) and 10% aqueous sodium hydroxide (B78521) solution (16 mL, 0.04 mol).[1]

-

Heat the mixture to reflux for 1 hour.[1]

-

Cool the reaction mixture and acidify to pH 3 with 6 mol/L HCl solution to precipitate the solid product.[1]

-

Filter the solid, wash with a small amount of water, and dry to obtain this compound.[1]

Figure 2: Multi-step synthesis from L-Cysteine Hydrochloride.

Applications in Drug Development and Agrochemicals

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.

Pharmaceutical Applications

The thiazole moiety is a prominent scaffold in medicinal chemistry. This compound serves as a key intermediate in the development of:

-

Anti-inflammatory and Antimicrobial Agents: Its structure is incorporated into novel compounds designed to combat inflammation and microbial infections.[8]

-

Anticancer Agents: Derivatives of this compound, specifically 2-arylthiazolidine-4-carboxylic acid amides, have been identified as potent cytotoxic agents against prostate cancer and melanoma.[9] Preliminary studies suggest that these compounds may exert their anticancer effects by inhibiting tubulin polymerization.[9]

Agrochemical Applications

In the agricultural sector, this compound is utilized in the formulation of:

-

Fungicides and Herbicides: It contributes to the efficacy of crop protection agents, enhancing the biological activity of these formulations.[8] It is a known intermediate in the synthesis of the fungicide thiabendazole.[2]

Biological Activity and Signaling Pathways

While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives have shown significant biological activity. The anticancer activity of its derivatives through the inhibition of tubulin polymerization highlights a key mechanism of action.[9] Tubulin is a critical component of the cytoskeleton, and its disruption interferes with cell division, leading to apoptosis in rapidly dividing cancer cells.

Figure 3: Mechanism of action of anticancer this compound derivatives.

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in both pharmaceutical and agrochemical research and development. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for the creation of novel compounds with diverse biological activities. Further exploration of its derivatives is likely to yield new therapeutic agents and crop protection solutions. This guide provides a solid foundation of technical information to aid researchers in harnessing the potential of this important heterocyclic compound.

References

- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. This compound [chembk.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. asianpubs.org [asianpubs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound | 3973-08-8 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Crystal Structure of 4-Thiazolecarboxylic Acid: A Guide for Researchers

For Immediate Release

Shanghai, China – December 5, 2025 – Despite its significance as a building block in medicinal chemistry and materials science, a definitive, publicly available single-crystal X-ray structure of 4-Thiazolecarboxylic acid remains conspicuously absent from prominent crystallographic databases and peer-reviewed literature. This technical guide addresses this information gap by summarizing the known physicochemical properties of the compound and presenting a comprehensive, hypothetical experimental protocol for determining its crystal structure. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working with or interested in this compound.

Introduction to this compound

This compound (C₄H₃NO₂S) is a heterocyclic organic compound featuring a thiazole (B1198619) ring substituted with a carboxylic acid group at the 4-position.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and functional materials.[1] While numerous studies have explored its chemical reactivity and the crystal structures of its derivatives and metal complexes, the fundamental crystal packing and solid-state conformation of the parent acid have not been formally reported.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data, gathered from various chemical suppliers and databases, provides a baseline for handling and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₃NO₂S | [1][2] |

| Molecular Weight | 129.14 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 195-199 °C (lit.) | [2] |

| CAS Number | 3973-08-8 | [1][3] |

| Purity | ≥97% | [3] |

Hypothetical Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, standard methodology for the crystallization and subsequent single-crystal X-ray diffraction analysis of this compound.

Crystallization

The successful growth of single crystals suitable for X-ray diffraction is the most critical and often challenging step. A variety of techniques should be systematically employed:

-

Slow Evaporation: Saturated solutions of this compound will be prepared in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof). The solutions will be left undisturbed in loosely capped vials at room temperature to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization. Common solvent/anti-solvent pairs to be tested include methanol/diethyl ether and dimethylformamide/water.

-

Cooling Crystallization: Saturated solutions will be prepared at an elevated temperature and then slowly cooled to room temperature, and subsequently to lower temperatures (e.g., 4 °C), to induce crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of appropriate size and quality will be selected under a microscope and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data will be collected at a controlled temperature (typically 100 K to reduce thermal motion) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

Data Processing: The collected diffraction images will be processed to integrate the reflection intensities and perform necessary corrections (e.g., for Lorentz and polarization effects).

-

Structure Solution and Refinement: The crystal structure will be solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Logical Workflow for Crystal Structure Determination

The logical workflow for determining the crystal structure of this compound is depicted in the following diagram.

Conclusion and Future Outlook

The absence of a published crystal structure for this compound represents a fundamental knowledge gap in the solid-state chemistry of this important molecule. The experimental protocol and workflow detailed in this guide provide a clear roadmap for researchers to obtain this valuable data. The determination of its crystal structure will provide crucial insights into its intermolecular interactions, hydrogen bonding networks, and packing motifs, which are essential for rational drug design, polymorphism screening, and the development of novel crystalline materials. It is anticipated that future research will address this gap, leading to a more complete understanding of this versatile chemical entity.

References

Chemical reactivity of the thiazole ring in 4-Thiazolecarboxylic acid

An In-Depth Technical Guide to the Chemical Reactivity of 4-Thiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the electron-rich thiazole (B1198619) ring and the electron-withdrawing carboxylic acid group, dictates a diverse and regioselective reactivity profile. This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, focusing on reactions involving the carboxylic acid moiety and transformations on the thiazole ring itself. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers engaged in the synthesis and modification of thiazole-based compounds.

Introduction: Structure and Electronic Properties

This compound, with the molecular formula C₄H₃NO₂S, is an aromatic heterocyclic compound.[1][2] The thiazole ring is a five-membered heterocycle containing both a sulfur and a nitrogen atom, which imparts distinct electronic characteristics. In general, the thiazole ring is considered electron-rich.[3] However, the reactivity of this compound is modulated by two key features:

-

The Thiazole Ring : The lone pair of electrons on the sulfur atom participates in the aromatic system, increasing electron density, particularly at the C5 position. The nitrogen atom is pyridine-like and tends to withdraw electron density. The C2 position is the most electron-deficient, making its proton relatively acidic, while the C5 position is the most electron-rich and thus the primary site for electrophilic attack.[3]

-

The Carboxylic Acid Group : As an electron-withdrawing group, the carboxylic acid at the C4 position deactivates the ring towards electrophilic substitution. Its influence directs incoming electrophiles primarily to the C5 position, which is meta to it.[4]

These features make this compound a versatile scaffold, allowing for selective modifications at the carboxylic acid group, the C5 position, and, under specific conditions, the C2 position.

Caption: Key reactive sites on the this compound molecule.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is readily transformed into a variety of functional groups, including amides, esters, and acid chlorides. These reactions typically proceed via nucleophilic acyl substitution.

Amide Bond Formation (Amidation)

The conversion of this compound to its corresponding amides is a crucial transformation in drug discovery. Direct condensation with an amine is often difficult due to the formation of a highly unreactive ammonium (B1175870) carboxylate salt.[5] Therefore, the carboxylic acid must first be activated. Common strategies include conversion to an acyl chloride or the use of peptide coupling reagents.[6]

Caption: General workflow for the synthesis of 4-thiazolecarboxamides.

Experimental Protocol: Synthesis of 4-Thiazolyl Acid Chloride A mixture of 6.5 g of thiazole-4-carboxylic acid and 5.9 g of thionyl chloride in 20 ml of xylene is stirred for several hours at room temperature. The completion of the reaction yields 4-thiazolyl acid chloride, which can be used in subsequent steps without isolation.[7]

Experimental Protocol: Synthesis of a 4-Thiazolecarboxamide To a solution of 1.3 g of 4-thiazolyl acid chloride in 3.5 ml of pyridine, 1.3 g of an amine (e.g., o-nitroaniline) is added. The mixture is stirred at room temperature for approximately 12 hours. The reaction is then quenched by pouring it into ice water. The resulting solid amide product is recovered by filtration and washed with a dilute sodium carbonate solution.[7]

Esterification

Esters of this compound are valuable intermediates and have applications as crop protection agents.[8] Esterification can be achieved through several methods, including Fischer esterification (acid-catalyzed reaction with an alcohol) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[9]

Table 1: Summary of Esterification and Amidation Yields

| Derivative | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-bromo-1,3-thiazole-4-carboxylate | (Not specified) | (Not specified) | N/A | |

| 4-Thiazolecarboxamides | HATU, DIPEA, DMF | 4 days | (Unspecified) |

| Amides from hindered substrates | Acyl fluoride (B91410) intermediate | Elevated temperature | Good to Excellent | |

Decarboxylation

The removal of the carboxylic acid group can be accomplished under certain conditions. While simple thermal decarboxylation is difficult, kinetic studies on related aminothiazole-5-carboxylic acids show that the reaction can proceed in acidic aqueous solutions via either a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation mechanism, depending on the proton activity. More synthetically useful are transition-metal-free decarboxylative halogenation reactions.

Experimental Protocol: Decarboxylative Bromination A study on a related 4-hydroxythiazole-5-carboxylic acid demonstrated a highly efficient decarboxylative bromination. While not performed on this compound itself, the protocol is instructive. The carboxylic acid is reacted with a bromine source, leading to a product brominated at the position of the former carboxyl group. This highlights a powerful method for introducing a halogen for further cross-coupling reactions.

Reactivity of the Thiazole Ring

Functionalization of the thiazole ring itself offers a pathway to novel derivatives. The inherent electronic properties of the ring and the directing effect of the C4-carboxylic acid group allow for selective C-H functionalization.

Electrophilic Aromatic Substitution

As noted, the C5 position is the most electron-rich and the preferred site for electrophilic attack. The C4-carboxylic acid group deactivates the ring but directs incoming electrophiles to this C5 position.

-

Halogenation : Direct halogenation of this compound is challenging due to the deactivating nature of the COOH group. However, functionalization can be achieved. For example, ethyl 2-bromo-1,3-thiazole-4-carboxylate is a known compound, suggesting that bromination of the ester derivative at the C2 position is possible, or that it is synthesized from a pre-brominated precursor. Decarboxylative bromination provides a route to C5-brominated thiazoles.

-

Nitration : Standard nitration conditions (e.g., a mixture of nitric and sulfuric acids) are harsh and may lead to degradation. Ipso-nitration, a process where the carboxyl group is replaced by a nitro group, has been developed for a range of aromatic carboxylic acids using reagents like nitronium tetrafluoroborate, though specific application to this compound is not widely reported.[10][11]

C-H Activation and Arylation

Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For thiazole derivatives, palladium and copper catalysts are commonly employed.

-

C5-Arylation : Palladium-catalyzed reactions in the absence of special ligands have been shown to selectively arylate the C5 position of various thiazole derivatives.[12] This regioselectivity is consistent with the C5 position being the most nucleophilic site on the ring.

-

C2-Arylation : The C2 proton is the most acidic, and its removal can be facilitated by strong bases or certain transition metal catalysts.[3] Copper-mediated C-H activation has been used to functionalize the C2 position in some fused thiazole systems.[13] The choice of metal catalyst (palladium vs. copper) can therefore provide selective functionalization at either the C5 or C2 position.[13][14]

Synthesis of this compound

Multiple synthetic routes to the core molecule have been reported. A common and efficient method starts from readily available L-cysteine hydrochloride and formaldehyde (B43269).

Caption: Synthesis workflow for this compound from L-cysteine.

Experimental Protocol: Synthesis and Hydrolysis The synthesis involves the condensation and esterification of L-cysteine hydrochloride with formaldehyde to yield methyl thiazolidine-4-carboxylate. This intermediate is then oxidized with MnO₂ to form methyl thiazole-4-carboxylate. The final step is hydrolysis.[15]

To a 100 mL flask, 2.0 g (0.014 mol) of methyl thiazole-4-carboxylate and 16 mL (0.04 mol) of 10% aqueous sodium hydroxide (B78521) solution are added. The mixture is heated to reflux for 1 hour. After cooling, the solution is placed in an ice bath and acidified to a pH of 3 using a 6 mol/L HCl solution until a solid precipitates. The solid is collected by suction filtration, washed with a small amount of water, and dried to yield the final product.[15]

Table 2: Synthesis and Physical Properties

| Synthesis Method | Key Reagents | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| From L-cysteine | L-cysteine HCl, HCHO, MnO₂, NaOH | 89.4% (hydrolysis step) | 196-197 | [15] |

| From 4-hydroxymethylthiazole | H₂SO₄, HNO₃ | 94.5% | 191 | [7] |

| From 4-chloromethylthiazole | H₂SO₄, HNO₃ | 65% | (Not specified) | [7] |

| Literature Value | N/A | N/A | 195-199 |[2] |

Conclusion

This compound presents a rich and varied chemical reactivity that makes it an exceptionally useful scaffold for chemical synthesis. The carboxylic acid group serves as a reliable handle for forming amide and ester linkages, which are fundamental in constructing larger molecules for pharmaceutical and agrochemical applications. Simultaneously, the thiazole ring offers distinct sites for regioselective functionalization. The electron-rich C5 position is the primary target for electrophilic substitution and modern C-H arylation, while the acidic C2 proton allows for an alternative site of modification under basic conditions. Understanding these competing and complementary reactivities allows researchers to strategically design and execute synthetic routes to a wide array of novel and functionalized thiazole derivatives.

References

- 1. This compound | C4H3NO2S | CID 304271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-噻唑羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. wyzant.com [wyzant.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. hepatochem.com [hepatochem.com]

- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 8. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Functional Group Transformations of 4-Thiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal functional group transformations of 4-thiazolecarboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. The strategic modification of the carboxylic acid moiety allows for the synthesis of a diverse array of derivatives, including esters, amides, and alcohols, which are pivotal intermediates in the development of novel therapeutic agents and functional materials. This document details key reaction pathways, provides structured data for reaction conditions and yields, and includes detailed experimental protocols for the synthesis of key derivatives.

Esterification: Synthesis of 4-Thiazolecarboxylate Esters

The esterification of this compound is a fundamental transformation, yielding versatile intermediates for further synthetic manipulations. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Diagram of the general esterification reaction.

Quantitative Data for Esterification Reactions

| Ester Product | Alcohol (R'-OH) | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Methyl 4-thiazolecarboxylate | Methanol | Dry HCl gas | Methanol | Room temperature, 12 h | 89 | [1] |

| Ethyl 4-thiazolecarboxylate | Ethanol | Not specified | Ethanol | 70 °C, 1 h | Not specified | [2] |

Experimental Protocol: Synthesis of Methyl 4-thiazolecarboxylate[1]

-

Reaction Setup: In a dry round-bottom flask, add 10.00 g (0.075 mol) of thiazolidine-4-carboxylic acid and 136.5 mL (3.37 mol) of methanol.

-

Acidification: Continuously bubble dry HCl gas through the stirred solution until saturation is achieved.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Precipitation: Add 200 mL (1.92 mol) of diethyl ether to the reaction mixture to precipitate the product as white flaky crystals.

-

Isolation: Filter the precipitate and dry to obtain methyl thiazolidine-4-carboxylate hydrochloride.

-

Neutralization: De-salt the hydrochloride salt to obtain methyl 4-thiazolecarboxylate.

-

Yield: 9.85 g (89% yield).

Workflow for the Synthesis of Methyl 4-thiazolecarboxylate

Caption: Workflow for the synthesis of methyl 4-thiazolecarboxylate.

Amide Bond Formation: Synthesis of 4-Thiazolecarboxamides

The synthesis of amides from this compound is a critical transformation in drug discovery, as the amide bond is a common feature in biologically active molecules. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using coupling agents.

Via Acid Chloride Intermediate

A reliable method for amide formation involves the conversion of the carboxylic acid to 4-thiazolecarbonyl chloride, followed by reaction with an amine.

Reaction Scheme:

Diagram of amide formation via an acid chloride intermediate.

Quantitative Data for Amide Formation via Acid Chloride

| Amide Product | Amine | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| N-(o-nitrophenyl)-4-thiazolecarboxamide | o-nitroaniline | 1. Thionyl chloride 2. Pyridine (B92270) | 1. Xylene 2. Pyridine | 1. Room temp, hours 2. Room temp, 12 hours | Not specified |

Experimental Protocol: Synthesis of N-(o-nitrophenyl)-4-thiazolecarboxamide

-

Acid Chloride Formation: Stir 6.5 g of this compound with 5.9 g of thionyl chloride in 20 mL of xylene for several hours at room temperature to form 4-thiazolyl acid chloride.

-

Amide Coupling: Stir 1.3 g of the resulting 4-thiazolyl acid chloride with 1.3 g of o-nitroaniline in 3.5 mL of pyridine at room temperature for approximately 12 hours.

-

Workup: Quench the reaction mixture in ice water.

-

Isolation: Recover the solid nitroanilide by filtration and wash with a dilute sodium carbonate solution.

Using Coupling Agents

Modern amide synthesis often employs coupling agents to facilitate the direct reaction between the carboxylic acid and an amine under mild conditions. Common coupling agents include carbodiimides like EDC, often used in conjunction with additives like HOBt.

Reaction Scheme:

Diagram of direct amide formation using a coupling agent.

Quantitative Data for Amide Formation with Coupling Agents

| Amide Product | Amine | Coupling System | Solvent | Reaction Conditions | Yield (%) | Reference |

| N-(4-methoxybenzyl)-2,5-dimethylthiazole-4-carboxamide | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/HOBt/DMAP | Acetonitrile | 23 °C | Not specified | [3] |

Experimental Protocol: General Amide Coupling using EDC/HOBt[3]

-

Reaction Setup: To a stirred solution of the amine (1.0 equiv) in acetonitrile, add the carboxylic acid (1.2 equiv), EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).

-

Reaction: Stir the resulting mixture at 23 °C and monitor the reaction progress by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography to obtain the desired amide.

Amide Synthesis Pathways from this compound

Caption: Two primary pathways for the synthesis of 4-thiazolecarboxamides.

Reduction to 4-Thiazolylmethanol

The reduction of the carboxylic acid group to a primary alcohol yields 4-thiazolylmethanol, another valuable building block. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are typically required for this transformation.

Reaction Scheme:

Diagram of the reduction of a carboxylic acid to a primary alcohol.

Quantitative Data for Reduction to Alcohol

| Product | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Hydroxymethylthiazole | LiAlH₄ | THF | Not specified | Not specified | General method[4][5][6] |

| 4-Hydroxymethylthiazole | BH₃-THF or BH₃-DMS | THF | Not specified | Not specified | General method[7] |

Experimental Protocol: General Reduction using LiAlH₄[5][6]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF.

-

Addition of Acid: Slowly add a solution of this compound in anhydrous THF to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the mixture at reflux for a specified time until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath and cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide (B78521) and then more water.

-

Workup: Filter the resulting precipitate and wash it thoroughly with THF.

-

Isolation: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-thiazolylmethanol.

-

Purification: Purify the crude product by distillation or column chromatography.

Reduction of this compound

Caption: Reduction of this compound to 4-thiazolylmethanol.

Other Transformations

While esterification, amide formation, and reduction are the most common transformations, other reactions of the carboxylic acid group can be synthetically useful.

Decarboxylation

The removal of the carboxyl group can be achieved under certain conditions, typically at high temperatures or with a metal catalyst, such as copper. However, specific, high-yielding protocols for the decarboxylation of this compound are not extensively reported. General methods for the decarboxylation of aromatic carboxylic acids often require harsh conditions[8][9]. Copper-catalyzed decarboxylation has been shown to be effective for some aromatic carboxylic acids at lower temperatures when suitable ligands are used[10][11].

Curtius Rearrangement

The Curtius rearrangement provides a pathway to amines via an acyl azide (B81097) and isocyanate intermediate. This would transform this compound into 4-aminothiazole. The general process involves converting the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine[12][13].

Hunsdiecker Reaction

The Hunsdiecker reaction involves the conversion of the silver salt of a carboxylic acid to a halide by treatment with a halogen. This would provide a route to 4-halothiazoles from this compound[2][14][15][16][17].

This guide serves as a foundational resource for chemists engaged in the synthesis and modification of thiazole-containing compounds. The provided protocols and data offer a starting point for the development of novel derivatives for a wide range of applications. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this compound.

References

- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. future4200.com [future4200.com]

- 12. Curtius Rearrangement [organic-chemistry.org]

- 13. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Hunsdiecker Reaction [organic-chemistry.org]

- 15. byjus.com [byjus.com]

- 16. adichemistry.com [adichemistry.com]

- 17. NEET UG : Hunsdiecker Reaction [unacademy.com]

Acidity and pKa of 4-Thiazolecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 4-thiazolecarboxylic acid, a crucial parameter for understanding its physicochemical properties and behavior in biological systems. This document summarizes predicted pKa values, outlines detailed experimental protocols for its determination, and explores the underlying chemical principles governing its acidity.

Understanding the Acidity of this compound

The acidity of this compound is primarily attributed to the dissociation of the carboxylic acid proton to form the corresponding carboxylate anion. The stability of this conjugate base is a key determinant of the compound's acidity. The thiazole (B1198619) ring, an aromatic heterocycle containing sulfur and nitrogen atoms, plays a significant role in influencing this stability.

The electron-withdrawing nature of the thiazole ring, arising from the electronegativity of the nitrogen and sulfur atoms, helps to delocalize the negative charge of the carboxylate group. This delocalization stabilizes the conjugate base, thereby increasing the acidity of the carboxylic acid, which is reflected in a lower pKa value.

Quantitative Data: pKa Values

| Parameter | Value | Source |

| pKa (Predicted) | 3.57 ± 0.10 | Protheragen[1] |

| pKa (Predicted) | 3.18 | DrugBank Online |

These predictions consistently indicate that this compound is a moderately strong organic acid, with a pKa value in the range of common carboxylic acids.

Experimental Protocols for pKa Determination

While a specific protocol for this compound is not available, the following are detailed methodologies for determining the pKa of aromatic and heterocyclic carboxylic acids, which can be readily adapted for this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination[2]. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the resulting change in pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.

-

UV-Visible Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization and can be performed with smaller sample quantities[3][4][5][6][7].

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the compound (e.g., from pH 2 to 6).

-

-

Spectral Measurement:

-

Add a small, constant aliquot of the this compound stock solution to each buffer solution to achieve the same final concentration.

-

Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

-

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-throughput method that requires very small sample volumes and can be used for impure samples[8][9][10][11][12]. The pKa is determined by measuring the electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound.

-

Prepare a series of background electrolyte (BGE) buffer solutions with a range of known pH values.

-

-

CE Analysis:

-

Sequentially fill the capillary with each BGE buffer.

-

Inject a small plug of the this compound solution into the capillary.

-

Apply a voltage and record the migration time of the analyte.

-

-

Data Analysis:

-

Calculate the effective electrophoretic mobility (μ_eff) of this compound at each pH.

-

Plot the effective mobility against the pH.

-

The pKa can be determined by fitting the data to a sigmoidal curve, where the pKa is the pH at which the mobility is halfway between the mobility of the fully protonated and fully deprotonated species.

-

Visualizations

Acid-Base Equilibrium

The following diagram illustrates the dissociation of this compound in an aqueous solution, establishing an equilibrium between the protonated acid and its conjugate base, the 4-thiazolecarboxylate anion.

Caption: Acid-base equilibrium of this compound.

Experimental Workflow for Potentiometric pKa Determination

The flowchart below outlines the key steps in determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. DSpace [diposit.ub.edu]

- 9. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. analiza.com [analiza.com]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 4-Thiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of 4-Thiazolecarboxylic acid, a pivotal heterocyclic compound in medicinal and synthetic chemistry. From its early synthesis in the mid-20th century to its role as a key building block in modern drug discovery, this document provides a comprehensive overview of its synthesis, including detailed experimental protocols and comparative data.

Introduction: The Significance of the Thiazole (B1198619) Ring

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. This compound, with its carboxylic acid functionality, serves as a versatile intermediate, allowing for the facile introduction of the thiazole moiety into larger, more complex molecules.[2] Its most notable application is as a key intermediate in the synthesis of Thiabendazole, a widely used broad-spectrum anthelmintic and fungicide developed in the 1960s.[3]

Historical Development of Synthetic Routes

The synthesis of this compound has evolved since its first reported preparations, with various methods developed to improve yield, safety, and efficiency.

Early Syntheses (Mid-20th Century): The initial preparations of this compound were part of a broader exploration of thiazole chemistry.[2] One of the earliest and most fundamental approaches is a variation of the renowned Hantzsch thiazole synthesis, first described in 1887.[1] This method typically involves the condensation of an α-halocarbonyl compound with a thioamide.

The Hantzsch Synthesis and its Variations: The classic Hantzsch synthesis provides a reliable route to the thiazole core. For this compound, this often involves the reaction of a 3-halo-2-oxopropanoic acid derivative with thioformamide (B92385). A well-documented example is the synthesis of its ethyl ester, ethyl 4-thiazolecarboxylate, from ethyl bromopyruvate and thioformamide.

Oxidative Approaches: In the 1960s, patents emerged detailing the synthesis of this compound through the oxidation of substituted thiazoles. A notable method involves the oxidation of 4-methylthiazole (B1212942) using strong oxidizing agents like potassium permanganate (B83412). Another approach described in a 1966 patent involves the hydrolysis and subsequent oxidation of 4-halomethylthiazoles.[4]

Modern and Greener Syntheses: More recent developments have focused on utilizing readily available and renewable starting materials. A Chinese patent, for instance, outlines a method starting from L-cysteine hydrochloride and formaldehyde.[3] This approach represents a move towards more environmentally benign synthetic pathways.

Key Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the principal synthetic routes to this compound and its precursors.

Hantzsch-Type Synthesis of Ethyl 4-Thiazolecarboxylate

This method is a reliable and well-documented procedure for obtaining the ethyl ester of this compound, which can then be hydrolyzed to the desired acid.

Experimental Protocol:

-

Step 1: Preparation of Thioformamide. (This is a common precursor, and its preparation from formamide (B127407) and phosphorus pentasulfide is a standard procedure).

-

Step 2: Condensation with Ethyl Bromopyruvate. In a well-ventilated fume hood, a solution of thioformamide in a suitable solvent (e.g., ether) is cooled in an ice bath. Ethyl bromopyruvate is added dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours.

-

Step 3: Work-up and Isolation. The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure.

-

Step 4: Purification. The crude ethyl 4-thiazolecarboxylate can be purified by vacuum distillation or recrystallization.

Oxidation of 4-Methylthiazole

This method provides a direct route to this compound from a commercially available starting material.

Experimental Protocol:

-

Step 1: Reaction Setup. 4-Methylthiazole and water are added to a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

Step 2: Addition of Oxidizing Agent. Potassium permanganate is added portion-wise to the stirred mixture. The temperature is maintained, often with heating, for an extended period (e.g., 22 hours at 55 °C).

-

Step 3: Work-up. After the reaction is complete, the mixture is cooled and filtered to remove the manganese dioxide byproduct. The filter cake is washed with hot water.

-

Step 4: Isolation and Purification. The filtrate is acidified (e.g., with HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.

Synthesis from 4-Chloromethylthiazole (based on US Patent 3,274,207)

This two-step process involves the hydrolysis of 4-chloromethylthiazole to 4-hydroxymethylthiazole, followed by oxidation.[4]

Experimental Protocol:

-

Step 1: Hydrolysis of 4-Chloromethylthiazole. 4-Chloromethylthiazole is refluxed with a mixture of concentrated sulfuric acid and water for 16 hours.

-

Step 2: Oxidation of 4-Hydroxymethylthiazole. The reaction mixture from the previous step is concentrated, and concentrated nitric acid is added. The resulting solution is heated at 85°C for 16 hours.

-

Step 3: Isolation of this compound. The reaction mixture is concentrated to dryness in vacuo. The residue is dissolved in water, and the pH is adjusted to 2 with concentrated ammonium (B1175870) hydroxide. The solution is cooled, and the precipitated this compound is collected by filtration, washed with cold water, and dried.[4]

Synthesis from L-Cysteine Hydrochloride (based on Chinese Patent CN102372680A)

This multi-step synthesis represents a more modern approach utilizing a bio-renewable starting material.[3]

Experimental Protocol:

-

Step 1: Condensation and Esterification. L-cysteine hydrochloride is reacted with formaldehyde, followed by esterification to yield methyl thiazolidine-4-carboxylate.

-

Step 2: Oxidation. The methyl thiazolidine-4-carboxylate is oxidized with manganese dioxide (MnO2) in acetonitrile (B52724) to form methyl 4-thiazolecarboxylate.[3]

-

Step 3: Hydrolysis. The resulting methyl 4-thiazolecarboxylate is hydrolyzed with a base (e.g., sodium hydroxide), followed by acidification to yield this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described above, allowing for easy comparison of yields and reaction conditions.

| Method | Starting Material(s) | Key Reagents | Reaction Time | Temperature | Yield | Melting Point (°C) | Reference |

| Hantzsch-Type Synthesis | Thioformamide, Ethyl Bromopyruvate | Ether | Several hours | Room Temp. | Moderate | (ester) | General |

| Oxidation | 4-Methylthiazole | KMnO4, H2O | 22 hours | 55 °C | Not specified | 195-199 | General |

| From 4-Chloromethylthiazole | 4-Chloromethylthiazole | H2SO4, HNO3 | 16 + 16 hours | Reflux, 85 °C | ~65% | 191 | [4] |

| From L-Cysteine | L-Cysteine HCl, Formaldehyde | MnO2, NaOH | Multi-step | Varied | High (overall) | 196-197 | [3] |

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways to this compound.

Caption: Hantzsch-type synthesis of this compound.

Caption: Oxidation of 4-Methylthiazole to this compound.

Caption: Synthesis from 4-Chloromethylthiazole.

Caption: Synthesis from L-Cysteine Hydrochloride.

Conclusion

This compound has a rich history rooted in the fundamental explorations of heterocyclic chemistry. The development of its synthesis from classic methods like the Hantzsch reaction to more modern, greener approaches showcases the continuous drive for innovation in chemical manufacturing. Its enduring importance as a versatile building block, particularly in the pharmaceutical industry, ensures that the study and optimization of its synthesis will remain a relevant and active area of research. This guide provides a foundational understanding of the discovery and historical context of this compound, equipping researchers and developers with the technical knowledge to leverage this valuable compound in their work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of COX Inhibitors Utilizing 4-Thiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential Cyclooxygenase (COX) inhibitors derived from 4-thiazolecarboxylic acid. The methodologies outlined are based on established synthetic routes for creating thiazole (B1198619) carboxamide derivatives, which have shown significant inhibitory activity against COX-1 and COX-2 enzymes.

Introduction